molecular formula C13H8Cl2N2O3 B5547188 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide

Cat. No. B5547188
M. Wt: 311.12 g/mol
InChI Key: PLRZPNNAJHBDOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

In a study, four nicotinamide derivatives, including 2-chloro-N-(2-chlorophenyl)nicotinamide (ND1), were synthesized and characterized using spectral techniques (IR, 1 H-NMR, 13 C-NMR, and MS) . The synthesis involved the reaction of 2-chloronicotinoyl isocyanate with 2-chloroaniline .

Scientific Research Applications

Antibacterial Properties

This compound has garnered interest due to its potential antibacterial activity. Researchers have investigated its effects against various bacterial strains, including Gram-positive and Gram-negative bacteria. Preliminary studies suggest that it exhibits inhibitory effects on bacterial growth, making it a candidate for novel antimicrobial agents .

Anti-Biofilm Activity

Biofilms, which are complex microbial communities, pose challenges in healthcare and industrial settings. Some studies have explored the ability of 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide to disrupt biofilm formation. Its anti-biofilm properties could have implications in wound care, medical device coatings, and water treatment .

Structural Insights

The crystal structure of this compound has been elucidated, providing valuable information for drug design and optimization. Researchers have analyzed its molecular arrangement, bond angles, and intermolecular interactions. Such insights aid in predicting its behavior in biological systems .

Mechanism of Action

Understanding how this compound interacts with cellular targets is crucial. Computational studies have explored its binding sites and potential mechanisms of action. Investigating its impact on specific enzymes or receptors could reveal novel therapeutic pathways .

Pharmacokinetics and Toxicity

Researchers have assessed the compound’s pharmacokinetic properties, including absorption, distribution, metabolism, and excretion. Additionally, toxicity studies help evaluate its safety profile. These findings guide further development and clinical trials .

Synergistic Combinations

Exploring synergies with existing antibiotics or other compounds is essential. Researchers investigate whether 2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide enhances the efficacy of standard antimicrobial agents. Combination therapies may combat antibiotic resistance .

Safety and Hazards

There is limited information available about the safety and hazards of “2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide”. It is recommended for R&D use only and not for medicinal, household, or other uses .

properties

IUPAC Name

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8Cl2N2O3/c14-10-3-1-2-4-12(10)16-13(18)9-6-5-8(17(19)20)7-11(9)15/h1-7H,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLRZPNNAJHBDOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-chlorophenyl)-4-nitrobenzamide

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